

A Technical Guide to Commercial Zearalenone-13C18 Analytical Standards for Researchers

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Compound of Interest

Compound Name: Zearalenone-13C18

Cat. No.: B15553303

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This guide provides an in-depth overview of commercially available **Zearalenone-13C18** analytical standards, targeting researchers, scientists, and professionals in drug development. It includes a comparative summary of supplier specifications, detailed experimental protocols for its application as an internal standard, and visualizations of key workflows.

Introduction to Zearalenone and the Role of Isotope-Labeled Standards

Zearalenone (ZEN) is an estrogenic mycotoxin produced by various *Fusarium* fungi, commonly contaminating cereal crops like maize, wheat, and barley worldwide. Due to its potential endocrine-disrupting effects and other toxicities in animals and humans, regulatory bodies have set maximum permissible levels in food and feed.

Accurate quantification of Zearalenone is crucial for food safety and research. Stable isotope-labeled internal standards, such as **Zearalenone-13C18**, are indispensable for robust analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).^{[1][2]} **Zearalenone-13C18**, being uniformly labeled with 18 carbon-13 isotopes, shares identical physicochemical properties with the native Zearalenone. This allows it to co-elute chromatographically and experience similar ionization effects, effectively compensating for matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise quantification.^[3]

Commercial Suppliers of Zearalenone-13C18 Analytical Standard

Several reputable suppliers offer **Zearalenone-13C18** analytical standards. The following table summarizes the key specifications from a selection of prominent vendors to aid in the selection of the most suitable standard for your research needs.

Supplier	Product Name/Number	Concentration	Purity	Isotopic Purity	Format	CAS Number
Sigma-Aldrich	Zearalenone-13C18 solution (32758)	~25 µg/mL	≥95.5% (HPLC)	Not specified	Solution in Acetonitrile	911392-43-3
Cayman Chemical	Zearalenone-13C18 (31288)	25 µg/mL	≥98%	Not specified	Solution in Acetonitrile	911392-43-3[4]
A Chemtek	Zearalenone-13C18 Solution in Acetonitrile (MSK0009 73-25A)	25 µg/mL	98+%	Not specified	Solution in Acetonitrile	911392-43-3[5]
LGC Standards	Zearalenone 13C18 25 µg/mL in Acetonitrile (DRE-A1794741 0AL-25)	25 µg/mL	Not specified	Not specified	Solution in Acetonitrile	911392-43-3[6]
MedChem Express	Zearalenone-13C18 (HY-103447S)	Not specified	Not specified	Not specified	Solution	911392-43-3[7]
LIBIOS (Fianovis)	U-[13C18]-Zearalenone (ZEA13C18-25)	25 µg/mL	Not specified	98%	Solution in Acetonitrile	911392-43-3[8]

	U-[13C18]- Zearalenon e-25					
Pribolab	µg/mL- Acetonitrile (HWSTD#4 010U)	25 µg/mL	Not specified	Not specified	Solution in Acetonitrile	Not specified[9] [10]

Experimental Protocols: Quantification of Zearalenone using Zearalenone-13C18 Internal Standard

The following is a generalized experimental protocol for the quantification of Zearalenone in a solid matrix (e.g., animal feed) using an isotope dilution method with **Zearalenone-13C18** as an internal standard, followed by GC-MS analysis. This protocol is based on methodologies described in peer-reviewed literature.[2]

1. Sample Preparation and Extraction

- Homogenization: Mill a representative sample of the feed to a fine powder.
- Spiking with Internal Standard: Weigh a precise amount of the homogenized sample (e.g., 5 g) into a centrifuge tube. Add a known volume of the **Zearalenone-13C18** analytical standard solution (e.g., 2 µL of a 50 ng/mL solution).[2]
- Extraction: Add an appropriate volume of extraction solvent (e.g., 10 mL of an acetonitrile/water mixture). Vortex or shake vigorously for a specified time (e.g., 30 minutes) to ensure efficient extraction of both the native Zearalenone and the internal standard.
- Centrifugation: Centrifuge the sample to pellet the solid material.

2. Immunoaffinity Column (IAC) Cleanup

- Dilution: Dilute the supernatant from the extraction step with a suitable buffer (e.g., phosphate-buffered saline) to ensure optimal antibody binding in the IAC.

- **Column Loading:** Pass the diluted extract through an immunoaffinity column specific for Zearalenone at a controlled flow rate. The antibodies in the column will bind both Zearalenone and **Zearalenone-13C18**.
- **Washing:** Wash the IAC with a specified wash buffer to remove interfering matrix components.
- **Elution:** Elute the bound Zearalenone and **Zearalenone-13C18** from the column using a suitable elution solvent (e.g., methanol).

3. Derivatization for GC-MS Analysis

- **Solvent Evaporation:** Evaporate the eluate to dryness under a gentle stream of nitrogen.
- **Silylation:** Reconstitute the residue in a derivatization agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane) and heat to convert the analytes into their more volatile trimethylsilyl derivatives.

4. GC-MS Analysis

- **Injection:** Inject an aliquot of the derivatized sample into the GC-MS system.
- **Chromatographic Separation:** Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the derivatized Zearalenone from other components.
- **Mass Spectrometric Detection:** Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both derivatized Zearalenone and **Zearalenone-13C18**.

5. Quantification

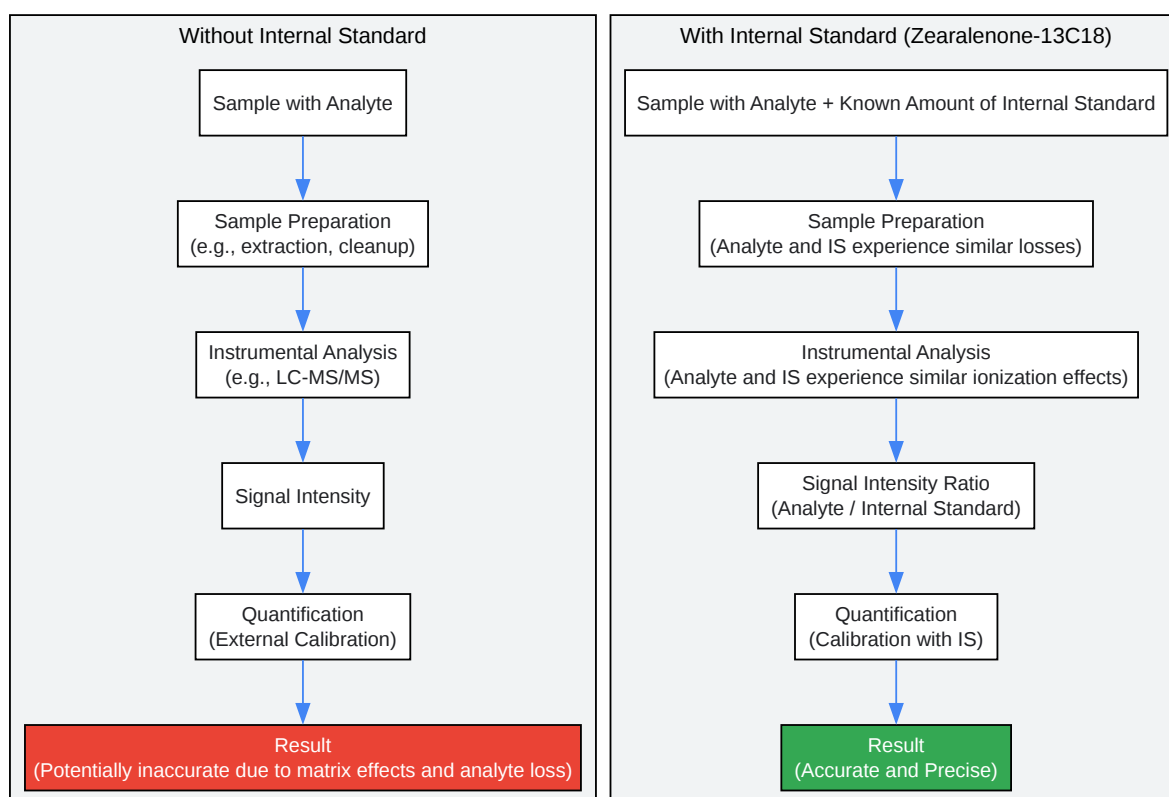
- **Calibration Curve:** Prepare a series of calibration standards containing known concentrations of native Zearalenone and a constant concentration of the **Zearalenone-13C18** internal standard.
- **Data Analysis:** Calculate the ratio of the peak area of the native Zearalenone to the peak area of the **Zearalenone-13C18** internal standard for both the samples and the calibration

standards. Construct a calibration curve by plotting the peak area ratio against the concentration of the native Zearalenone. Determine the concentration of Zearalenone in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Logical Workflow for Internal Standard Usage

The following diagram illustrates the fundamental principle of using an internal standard for accurate quantification in analytical chemistry.

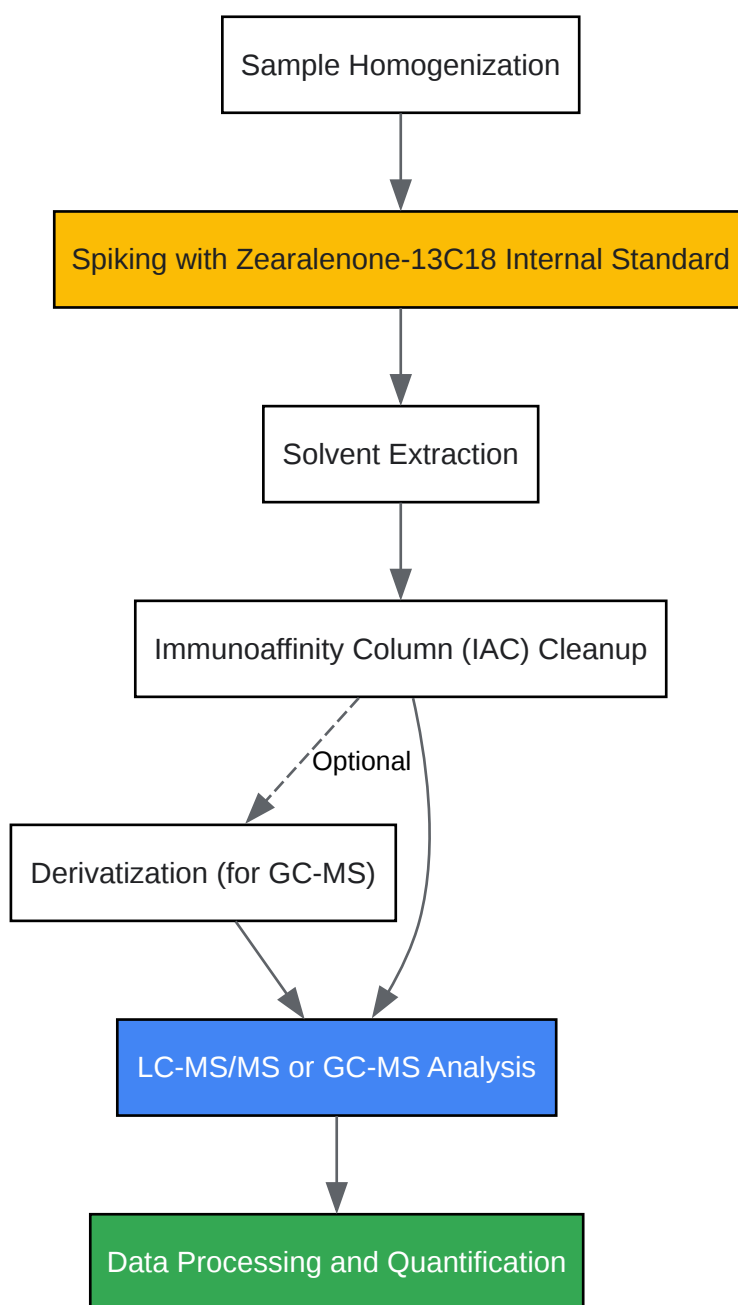


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Caption: Role of an Internal Standard in Accurate Quantification.

Experimental Workflow for Zearalenone Analysis

The following diagram outlines the key steps in a typical analytical workflow for the quantification of Zearalenone in a complex matrix using **Zearalenone-13C18** as an internal standard.



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Caption: Workflow for Zearalenone Analysis with an Internal Standard.

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